molecular formula C7H8BrClN2 B2676748 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride CAS No. 2173992-37-3

6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride

Número de catálogo B2676748
Número CAS: 2173992-37-3
Peso molecular: 235.51
Clave InChI: CLZSMCWXLMVHTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is a chemical compound with the empirical formula C7H5BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” can be represented by the SMILES string Brc1cnc2cc [nH]c2c1 . The InChI code for this compound is 1S/C7H5BrN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H .


Physical And Chemical Properties Analysis

The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is a solid substance . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Analgesic and Sedative Agents

Pyrrolo[3,4-c]pyridine derivatives, which include “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride”, have been studied as potential analgesic and sedative agents .

Treatment for Nervous System Diseases

These compounds have shown potential in treating diseases of the nervous system. This could include conditions such as neurodegenerative diseases, mental disorders, and more .

Treatment for Immune System Diseases

Pyrrolo[3,4-c]pyridine derivatives can also be used to treat diseases of the immune system. This could involve conditions where the immune system is overactive (like in autoimmune diseases) or underactive (like in immunodeficiency disorders) .

Antidiabetic Agents

These compounds have shown antidiabetic activity, suggesting they could be used in the treatment of diabetes .

Antimycobacterial Agents

Pyrrolo[3,4-c]pyridine derivatives have demonstrated antimycobacterial activity. This means they could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Antiviral Agents

These compounds have also shown antiviral activity, suggesting they could be used in the treatment of various viral infections .

Antitumor Agents

Pyrrolo[3,4-c]pyridine derivatives have been found to have antitumor activities, indicating their potential use in cancer treatment .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives, which include “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride”, have shown activity on kinase inhibition . Kinases are enzymes that play a key role in various cellular processes, including cell growth, division, and death. Therefore, kinase inhibitors are often used in the treatment of cancer and other diseases.

Mecanismo De Acción

The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P280, and P305 + P351 + P338 .

Propiedades

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-7-1-5-2-9-3-6(5)4-10-7;/h1,4,9H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHKUFEPJXEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride

CAS RN

2173992-37-3
Record name 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.